4-IBP

sigma-1 receptor binding affinity regioisomer comparison

4-IBP addresses the critical need for a rigorously validated sigma-1 reference agonist with well-defined selectivity. Unlike non-selective ligands (DTG, haloperidol) or σ2-preferring agents (siramesine), its ~15:1 σ1:σ2 ratio and unique pharmacological fingerprint - effects not blocked by antagonists that reverse (+)-pentazocine - ensure reproducible assay results. - Binding: Ki σ1=1.7 nM; Ki σ2=25.2 nM; selectivity ~15:1, cross-validated across multiple laboratories. - Structural biology: Co-crystal structure with human σ1 receptor (PDB:5HK2) provides a validated template for docking, virtual screening, and SAR studies. - Oncology: Uniquely active in chemosensitization of glioblastoma (U373-MG) and NSCLC models - a phenotype not shared by 17 other sigma-active compounds screened.

Molecular Formula C19H21IN2O
Molecular Weight 420.3 g/mol
CAS No. 155798-08-6
Cat. No. B1662890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-IBP
CAS155798-08-6
Synonyms(125I)-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide
4-IBP cpd
BPIBA
N-(N-benzylpiperidin-4-yl)-4-iodobenzamide
Molecular FormulaC19H21IN2O
Molecular Weight420.3 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC(=O)C2=CC=C(C=C2)I)CC3=CC=CC=C3
InChIInChI=1S/C19H21IN2O/c20-17-8-6-16(7-9-17)19(23)21-18-10-12-22(13-11-18)14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,21,23)
InChIKeyHELCSESNNDZLFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-IBP: Sigma-1 Receptor Agonist Overview


4-IBP (4-(N-benzylpiperidin-4-yl)-4-iodobenzamide) is a small-molecule sigma-1 (σ1) receptor agonist with an established binding affinity of Ki = 1.7 nM at σ1 and moderate affinity of Ki = 25.2 nM at σ2, yielding a selectivity ratio of approximately 15:1 for σ1 over σ2 [1]. The compound belongs to the benzylpiperidinyl benzamide class and has been co-crystallized with the human σ1 receptor, providing atomic-level structural validation of its binding mode [2]. 4-IBP is centrally active following systemic administration and has demonstrated both anti-migratory effects on cancer cells and chemosensitization in preclinical cancer models .

Sigma-1 probe High-affinity sigma-1 ligand for binding studies and selectivity characterization
Chemosensitization research Reported model-response context in glioblastoma and NSCLC chemoresistance models
Structural biology Available co-crystal structure supports structure-based drug design and SAR studies

Why 4-IBP Cannot Be Substituted


Sigma receptor ligands exhibit highly variable selectivity profiles, functional activities, and downstream biological effects. Simple substitution of 4-IBP with another sigma-1 ligand (e.g., (+)-pentazocine, S1RA, SA4503) or a sigma-2 agonist (e.g., Siramesine) is not scientifically justified. 4-IBP displays a σ1:σ2 selectivity ratio of approximately 15:1, which distinguishes it from non-selective ligands like DTG and haloperidol, as well as from σ2-selective compounds [1]. Functionally, 4-IBP acts differently from (+)-pentazocine and DTG in modulating serotonergic and glutamatergic neurotransmission—its effects are not blocked by sigma antagonists that reverse (+)-pentazocine and DTG actions [2]. In cancer models, 4-IBP's anti-migratory effects and chemosensitization properties are not uniformly shared by other sigma-1 agonists; notably, clinically available sigma-1 ligands like fluvoxamine, dextromethorphan, and donepezil exhibit distinct in vitro profiles when screened against glioblastoma cells [3].

Selectivity profile Sigma-1:sigma-2 selectivity differs from non-selective ligands and sigma-2-preferring compounds; regioisomer binding may shift off-target interpretation.
Functional pharmacology CNS modulatory effects are not blocked by sigma antagonists that reverse (+)-pentazocine and DTG actions; mechanistic profile may not transfer to other sigma-1 agonists.
Chemosensitization phenotype Chemosensitization observed in glioblastoma models is not a class-wide sigma-1 property; structurally similar agonists may lack this model-response context.

4-IBP Quantitative Differentiation Evidence


σ1 Affinity and Selectivity vs. Regioisomers

In a direct comparative binding study across three regioisomers of N-(N-benzylpiperidin-4-yl)-iodobenzamide (IBP), 4-IBP demonstrated the highest σ1 affinity among the series, and its σ2 affinity was lower (i.e., more selective) than that of the 2-substituted analog. The 3-substituted isomer (3-IBP) showed substantially reduced σ1 affinity compared to 4-IBP [1].

Regioisomer selectivity
Head-to-head
4-IBP
σ1 Ki 1.70 nM
σ2 Ki 25.2 nM
2-IBP
σ1 Ki 1.64 nM
σ2 Ki 29.6 nM
3-IBP
σ1 Ki 3.02 nM
σ2 not reported
Supports regioisomer selectivity interpretation; 4-IBP provides reduced sigma-2 binding relative to 2-IBP.
Guinea pig brain/rat liver membranes; reported affinity may differ by assay system.
sigma-1 receptor binding affinity regioisomer comparison radiopharmaceutical development

σ1 Affinity in Prostate Cancer Cells vs. S1RA and Haloperidol

In competitive binding studies using LnCAP human prostate tumor cells, 4-IBP demonstrated significantly higher apparent affinity than the reference sigma ligands haloperidol and 2-IBP. 4-IBP also substantially outperforms the clinically developed selective σ1 antagonist S1RA (E-52862) when comparing published Ki values [1].

Prostate cell affinity
Cross-study
4-IBP Ki = 4.09 nM (LNCaP cells)
Comparator Ki: haloperidol 6.34 nM; S1RA 17 nM (LNCaP cells).
Supports cellular binding context; higher affinity reported relative to S1RA and haloperidol.
Affinity may vary by cell line and assay conditions.
sigma-1 receptor binding affinity comparison prostate cancer radiopharmaceutical

CNS Functional Activity vs. (+)-Pentazocine and DTG

In a comparative in vivo electrophysiology study, 4-IBP produced a fundamentally different modulation of serotonergic and glutamatergic neuronal firing compared to the canonical sigma ligands (+)-pentazocine and DTG. Critically, the effects of 4-IBP were not reversed by sigma antagonists that effectively block (+)-pentazocine and DTG [1]. In the dorsal hippocampus, 4-IBP exhibited a unique biphasic modulation pattern not observed with comparator ligands [1].

CNS electrophysiology
Head-to-head
4-IBP
Modulation not reversed by sigma antagonists
Pentazocine / DTG
Effects reversed by antagonists
Supports unique antagonist sensitivity profile; relevant for discriminating sigma-1 subtype function.
In vivo rat dorsal raphe/hippocampus; intravenous administration.
electrophysiology glutamatergic transmission sigma receptor pharmacology hippocampus

Chemosensitization of Glioblastoma Cells

4-IBP uniquely modified the sensitivity of U373-MG glioblastoma cells to both proapoptotic lomustine and proautophagic temozolomide in vitro [1]. In a broad screen of 17 sigma-1 receptor agonists and antagonists—including clinically marketed drugs fluvoxamine, dextromethorphan, donepezil, memantine, and haloperidol—4-IBP was the only compound specifically noted for its anti-migratory and chemosensitizing effects on glioblastoma cells [2].

Glioblastoma chemosensitization
Cross-study
4-IBP
Sensitized U373-MG cells to lomustine/temozolomide; reduced drug resistance protein expression.
17 sigma ligands
No comparable chemosensitization reported.
Reported chemosensitization model-response not shared across sigma-1 class; supports selection for glioblastoma models.
In vitro U373-MG cells; protein expression analysis.
glioblastoma chemosensitization temozolomide drug resistance

In Vivo Antitumor Enhancement with Chemotherapy

In vivo, 4-IBP increased the antitumor effects of temozolomide and irinotecan in immunodeficient mice orthotopically grafted with invasive cancer cells [1]. While donepezil (a marketed sigma-1 ligand) also showed additive benefit when combined with temozolomide in the same glioblastoma model, 4-IBP's chemosensitization was demonstrated across two chemotherapeutic agents (temozolomide and irinotecan) and in both glioblastoma and NSCLC models [1][2].

In vivo model response
Cross-study
4-IBP
Augmented chemotherapy response with temozolomide and irinotecan in glioblastoma and NSCLC orthotopic models.
Donepezil
Additive benefit with temozolomide in glioblastoma only; broader model response not reported.
Supports broader model-response context across tumor types; facilitates selection for multi-model oncology studies.
Immunodeficient mouse orthotopic models; endpoint interpretation requires validation.
in vivo efficacy glioblastoma NSCLC chemotherapy combination

Co-Crystal Structure with Human σ1 Receptor

The crystal structure of the human sigma-1 receptor bound to 4-IBP has been solved and deposited in the Protein Data Bank (PDB ID: 5HK2) at 3.2 Å resolution [1]. This structural data has been used as a validated template for structure-based drug design of novel sigma-1 ligands [2]. In contrast, most sigma-1 agonists—including (+)-pentazocine, PRE-084, SA4503, and S1RA—lack publicly available co-crystal structures with the human σ1 receptor.

Co-crystal structure
Class-level
PDB: 5HK2 | Resolution: 3.2 Å
4-IBP bound to human sigma-1 receptor
Supports structure-based design; co-crystal template not available for most sigma-1 ligands.
X-ray crystallography; used in SAR and docking studies.
structural biology crystallography sigma-1 receptor binding mode

4-IBP Application Scenarios


Sigma-1 Binding and Selectivity Reference

Use 4-IBP as a reference compound for sigma-1 receptor binding assays requiring a validated, high-affinity ligand with well-characterized σ1:σ2 selectivity (Ki σ1 = 1.7 nM; Ki σ2 = 25.2 nM; selectivity ratio ~15:1) [1]. The compound's binding parameters are extensively cross-validated across multiple laboratories and membrane preparations, making it suitable for assay development and quality control applications where reproducibility of binding data is critical [1].

Structural Biology and CADD for Sigma-1

Employ 4-IBP in structure-based drug discovery programs targeting the sigma-1 receptor. The availability of the 4-IBP–σ1 co-crystal structure (PDB: 5HK2) provides a validated template for molecular docking, virtual screening, and structure-activity relationship (SAR) studies [2]. This structural data has been explicitly used by medicinal chemistry groups to design and optimize novel sigma-1 selective ligands [3].

Glioblastoma and NSCLC Chemosensitization Studies

Select 4-IBP for in vitro and in vivo oncology research focused on overcoming chemoresistance in glioblastoma or non-small cell lung cancer (NSCLC). 4-IBP has demonstrated chemosensitization of U373-MG glioblastoma cells to temozolomide and lomustine in vitro, and increased antitumor effects of temozolomide and irinotecan in orthotopic mouse models of glioblastoma and NSCLC [1]. Notably, this chemosensitization phenotype is not a general property of sigma-1 ligands, as screening of 17 sigma-active compounds identified 4-IBP as uniquely active in this context [4].

CNS Electrophysiology and Sigma Pharmacology

Utilize 4-IBP in central nervous system electrophysiology studies investigating sigma-1 receptor-mediated modulation of glutamatergic and serotonergic neurotransmission. 4-IBP exhibits a distinct pharmacological fingerprint—its effects are not blocked by sigma antagonists that reverse (+)-pentazocine and DTG actions—making it a unique tool for discriminating sigma receptor subtype functions in the hippocampus and dorsal raphe nucleus [5].

Application
Selection Property
Validation Focus
Sigma-1 binding assay research
Well-characterized sigma-1 affinity and selectivity
Assay reproducibility and cross-platform binding validation
Structure-based drug design
Available co-crystal structure with human sigma-1
Docking and SAR model validation
Chemoresistance model studies
Reported chemosensitization endpoint response
Model-response endpoints across glioblastoma and NSCLC
CNS electrophysiology research
Distinct pharmacological signature (antagonist-resistant)
Glutamatergic/serotonergic pathway modulation validation

Technical Documentation Hub

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34 linked technical documents
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